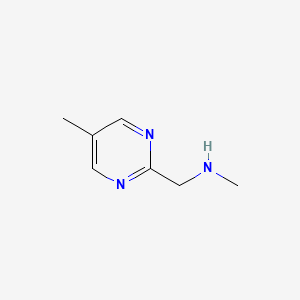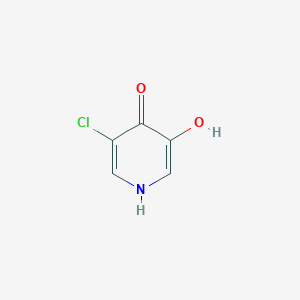![molecular formula C7H7N3O B11921881 (1H-Pyrazolo[4,3-c]pyridin-6-yl)methanol](/img/structure/B11921881.png)
(1H-Pyrazolo[4,3-c]pyridin-6-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1H-Pyrazolo[4,3-c]pyridin-6-yl)methanol is a heterocyclic compound that belongs to the family of pyrazolopyridines These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1H-Pyrazolo[4,3-c]pyridin-6-yl)methanol typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-aminopyrazole with 2-chloropyridine under basic conditions, followed by the introduction of a hydroxymethyl group through a formylation reaction. The reaction conditions often involve the use of solvents like ethanol or dimethylformamide and catalysts such as potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and real-time monitoring systems ensures consistent production quality. The scalability of the synthetic route is crucial for its application in large-scale manufacturing.
Analyse Chemischer Reaktionen
Types of Reactions: (1H-Pyrazolo[4,3-c]pyridin-6-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The hydrogen atoms on the pyrazole or pyridine rings can be substituted with various substituents, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like N-bromosuccinimide or alkylating agents like methyl iodide.
Major Products:
Wissenschaftliche Forschungsanwendungen
(1H-Pyrazolo[4,3-c]pyridin-6-yl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of (1H-Pyrazolo[4,3-c]pyridin-6-yl)methanol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby modulating their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
- 1H-Pyrazolo[3,4-b]pyridine
- 1H-Pyrazolo[4,3-b]pyridine
- 1H-Pyrazolo[3,4-c]pyridine
Comparison: (1H-Pyrazolo[4,3-c]pyridin-6-yl)methanol is unique due to the presence of the hydroxymethyl group at the 6th position, which imparts distinct chemical reactivity and potential applications. Compared to other pyrazolopyridines, this compound may exhibit different biological activities and chemical properties, making it a valuable compound for specific research and industrial applications.
Eigenschaften
Molekularformel |
C7H7N3O |
|---|---|
Molekulargewicht |
149.15 g/mol |
IUPAC-Name |
1H-pyrazolo[4,3-c]pyridin-6-ylmethanol |
InChI |
InChI=1S/C7H7N3O/c11-4-6-1-7-5(2-8-6)3-9-10-7/h1-3,11H,4H2,(H,9,10) |
InChI-Schlüssel |
LPEUAUBWGWDKKB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(N=CC2=C1NN=C2)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


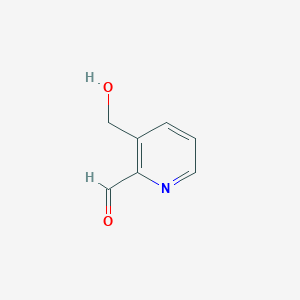
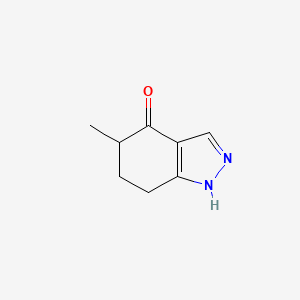

![2-Methylpyrazolo[1,5-a]pyrimidin-5-amine](/img/structure/B11921824.png)
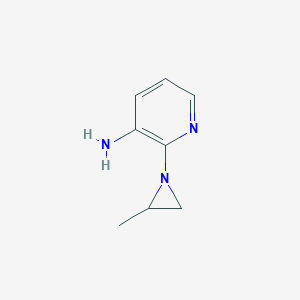


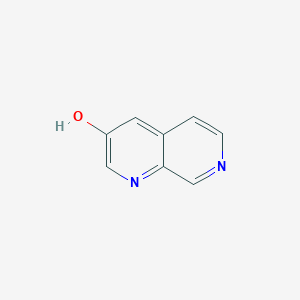
![1H-Pyrazolo[3,4-b]pyridine-3,6(2H,7H)-dione](/img/structure/B11921853.png)

![(1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazin-1-yl)methanol](/img/structure/B11921858.png)

